4-{[(2-furoylamino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-{[(2-furoylamino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that combines a sulfonyl group, a dimethylamino group, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-furoylamino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-(dimethylamino)benzenesulfonyl chloride with thiourea to form the intermediate 4-[(dimethylamino)sulfonyl]phenylthiourea. This intermediate is then reacted with 2-furoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-furoylamino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonothioyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
4-{[(2-furoylamino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2-furoylamino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-methylpropanamide
- N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide
Uniqueness
4-{[(2-furoylamino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15N3O4S2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H15N3O4S2/c1-17(2)23(19,20)11-7-5-10(6-8-11)15-14(22)16-13(18)12-4-3-9-21-12/h3-9H,1-2H3,(H2,15,16,18,22) |
InChI Key |
HZNLLVGHKYHIHT-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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